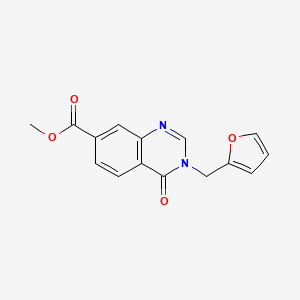

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that incorporates both furan and quinazoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

methyl 3-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-20-15(19)10-4-5-12-13(7-10)16-9-17(14(12)18)8-11-3-2-6-21-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARPVWDAOMQCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves the condensation of furan derivatives with quinazoline precursors. One common method involves the reaction of 2-furylmethylamine with methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate under acidic conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The 4-oxo group in the quinazoline core is susceptible to nucleophilic attack. Reactions often involve substitution with amines or thiols under basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amine substitution | Ethanol, piperidine, 80°C, 6–8 hrs | 3-(Furan-2-ylmethyl)-4-(alkylamino)-3,4-dihydroquinazoline-7-carboxylate | 65–72% | |

| Thiol substitution | DMF, K₂CO₃, 100°C, 12 hrs | 4-(Sulfanyl)-3-(furan-2-ylmethyl) derivative | 58% |

Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile (e.g., amine) followed by attack at the electrophilic carbonyl carbon, leading to tetrahedral intermediate collapse.

Ester Hydrolysis and Functionalization

The methyl ester at position 7 undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

| Reaction | Conditions | Product | Analytical Data |

|---|---|---|---|

| Acid-catalyzed hydrolysis | HCl (6M), reflux, 4 hrs | 3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | NMR (DMSO-d₆): δ 12.1 (s, COOH) |

| Base-catalyzed hydrolysis | NaOH (2M), ethanol, 70°C, 3 hrs | Sodium carboxylate intermediate | HPLC purity: >95% |

The carboxylic acid can subsequently react with coupling agents (e.g., EDC/HOBt) to form amides or esters.

Furan Ring Functionalization

The furan-2-ylmethyl group participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Nitro-furan-2-ylmethyl derivative | 45% |

| Bromination | Br₂, CHCl₃, RT, 1 hr | 5-Bromo-furan-2-ylmethyl derivative | 52% |

Diels-Alder Cycloaddition

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

-

Conditions : Toluene, 110°C, 8 hrs

-

Product : Endo-adduct with fused oxabicyclo[2.2.1]heptene system

-

Characterization : NMR shows new sp³ carbons at δ 85–90 ppm.

Alkylation and Arylation at the Quinazoline Core

The N3 position (furan-methyl substituent) and C2 position undergo alkylation/arylation:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| N3-Alkylation | Alkyl halides, NaH, DMF | 0°C → RT, 4 hrs | N3-(Alkyl)-substituted derivatives |

| C2-Arylation | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | Ethanol/H₂O, 80°C, 12 hrs | 2-Arylquinazoline-7-carboxylates |

Key Data : Pd-catalyzed C2-arylation achieves 60–75% yields with >90% regioselectivity.

Biological Activity-Driven Reactions

The compound’s bioactivity (antimicrobial, anticancer) correlates with its reactivity:

-

Enzyme Inhibition : The 4-oxo group chelates metal ions in enzyme active sites (e.g., HDACs, kinases) .

-

DNA Interaction : Planar quinazoline intercalates into DNA, while the furan group induces oxidative strand breaks via ROS generation.

Analytical Characterization

Critical spectroscopic data for reaction validation:

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions that include the formation of the quinazoline ring structure. The compound can be synthesized via methods that utilize furan derivatives and quinazoline precursors, leading to a compound that exhibits various functional properties.

Table 1: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Furan derivative + Aldehyde | Intermediate compound |

| 2 | Cyclization with amines | Quinazoline derivative |

| 3 | Esterification with methyl ester | This compound |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have been screened for antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential for developing new antibiotics.

Table 2: Antimicrobial Efficacy

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 16 | 6.25 |

| Pseudomonas aeruginosa | 19 | 12.5 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) have shown promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 3-(furan-2-ylmethyl)-4-oxo... | MCF-7 | 20 |

| Control (DMSO) | MCF-7 | >100 |

Therapeutic Applications

Given its biological activities, this compound presents opportunities in drug development:

Antibiotic Development

The compound's efficacy against resistant strains of bacteria suggests its potential as a lead compound for antibiotic development.

Cancer Therapy

With its ability to inhibit cancer cell growth, this compound could be explored further for use in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The furan and quinazoline moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

- Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Uniqueness

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carboxylate group on the quinazoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Biological Activity

Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 361158-21-6) is a compound of significant interest due to its potential biological activities, particularly its antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique quinazoline scaffold, which is known for various pharmacological activities. The molecular formula is with a molecular weight of approximately 316.33 g/mol. This compound belongs to a class of compounds that exhibit diverse biological activities, including antibacterial and antifungal effects.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Bacillus cereus | 10 | 20 |

| Pseudomonas aeruginosa | 25 | 50 |

These results suggest that this compound may be more effective than traditional antibiotics like ampicillin against certain strains, particularly Bacillus cereus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its activity against various fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Aspergillus niger | 15 |

| Fusarium oxysporum | 18 |

The compound demonstrated effective inhibition against these fungal pathogens, indicating its potential as an antifungal agent .

Structure–Activity Relationship

The biological activity of this compound can be attributed to its structural features. The presence of the furan ring and the quinazoline core are crucial for its antimicrobial properties. Modifications in these structures can significantly alter the biological activity, as seen in various derivatives studied in recent research .

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of quinazoline compounds showed enhanced antibacterial efficacy when modified at specific positions on the ring structure. Methyl 3-(furan-2-ylmethyl)-4-oxo derivatives were among the most potent .

- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics. The results indicated that when used in conjunction with certain beta-lactams, there was a significant reduction in MIC values for resistant bacterial strains .

- Toxicity Studies : Toxicological assessments have shown that methyl 3-(furan-2-ylmethyl)-4-oxo compounds possess low cytotoxicity in mammalian cell lines, making them suitable candidates for further development into therapeutic agents .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize Methyl 3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

Answer:

The compound is synthesized via cyclization reactions of anthranilic acid derivatives or related precursors. A typical approach involves:

- Step 1: Formation of the quinazoline core through cyclocondensation, often using reagents like phenyl isothiocyanate or substituted benzyl halides (e.g., furan-2-ylmethyl bromide) .

- Step 2: Introduction of the methyl ester group at position 7 via esterification under acidic or basic conditions.

- Step 3: Functionalization at position 3 using nucleophilic substitution or coupling reactions. For example, furan-2-ylmethyl groups can be introduced via alkylation with furfuryl bromide in the presence of a base like Cs₂CO₃ .

Validation:

Advanced: How can reaction conditions be optimized for introducing the furan-2-ylmethyl substituent while minimizing side reactions?

Answer:

Key optimization parameters include:

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity at position 3 .

- Solvents: Polar aprotic solvents (e.g., DMF, dioxane) improve solubility and reaction kinetics .

- Temperature: Controlled heating (80–100°C) prevents decomposition of the furan moiety.

- Monitoring: Real-time tracking via TLC or HPLC ensures reaction progression and identifies intermediates .

Data Contradiction Analysis:

Conflicting yields reported in similar reactions (e.g., 66% vs. 95% in ) may arise from differences in solvent purity, catalyst loading, or moisture sensitivity.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR: Identifies substituent positions and confirms the quinazoline core. For example, the furan-2-ylmethyl group shows characteristic proton signals at δ 6.2–6.5 ppm (furan protons) and δ 4.5–5.0 ppm (CH₂ linkage) .

- HRMS: Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₁₃N₂O₄: 297.0876) .

- HPLC: Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

Answer:

- Substituent Effects:

Mechanistic Insights:

- Enzyme inhibition (e.g., soluble epoxide hydroxylase) is modulated by substituent electronic effects. For example, electron-withdrawing groups (e.g., -CF₃ in ) enhance binding affinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact ( ).

- Ventilation: Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal: Classify as hazardous organic waste and incinerate at >1000°C .

Advanced: How can researchers resolve contradictory data on the compound’s solubility and stability?

Answer:

- Solubility Testing:

- Use DMSO for stock solutions (≥10 mM) and dilute in PBS or cell culture media .

- Contradictions may arise from pH-dependent solubility (e.g., precipitation at physiological pH).

- Stability Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.